molecular formula C7H8ClN3 B11824796 Pyrazolo[1,5-a]pyridin-2-amine hydrochloride

Pyrazolo[1,5-a]pyridin-2-amine hydrochloride

Cat. No.: B11824796
M. Wt: 169.61 g/mol
InChI Key: CTWOIGJKWATJHN-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridin-2-amine hydrochloride is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by a fused ring structure consisting of a pyrazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-a]pyridin-2-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of aminopyrazole with a suitable aldehyde or ketone under acidic conditions. The reaction proceeds through a condensation mechanism, followed by cyclization to form the desired pyrazolopyridine structure .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-a]pyridin-2-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pyrazolo[1,5-a]pyridin-2-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyridin-2-amine hydrochloride involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazolo[1,5-a]pyridin-2-amine hydrochloride is unique due to its specific ring fusion pattern and the presence of an amine group at the 2-position. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H8ClN3

Molecular Weight

169.61 g/mol

IUPAC Name

pyrazolo[1,5-a]pyridin-2-amine;hydrochloride

InChI

InChI=1S/C7H7N3.ClH/c8-7-5-6-3-1-2-4-10(6)9-7;/h1-5H,(H2,8,9);1H

InChI Key

CTWOIGJKWATJHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=NN2C=C1)N.Cl

Origin of Product

United States

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